molecular formula C13H10N2S B572726 1-phenyl-5-(thiophen-3-yl)-1H-pyrazole CAS No. 1269292-24-1

1-phenyl-5-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B572726
CAS No.: 1269292-24-1
M. Wt: 226.297
InChI Key: RIINKFJCVKKYQU-UHFFFAOYSA-N
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Description

1-Phenyl-5-(thiophen-3-yl)-1H-pyrazole (CAS 1269292-24-1) is a high-value chemical scaffold composed of a pyrazole core substituted with phenyl and thiophene rings. This specific structure is of significant interest in medicinal chemistry and pharmaceutical research for developing novel therapeutic agents. The compound serves as a key intermediate for synthesizing derivatives with diverse biological activities. Pyrazole-thiophene hybrids are extensively investigated for their antimicrobial properties, demonstrating notable activity against various bacterial and fungal strains . Furthermore, this core structure is a promising scaffold in anti-inflammatory research; analogous compounds have been shown to function as COX-2 inhibitors, mimicking the activity of established drugs like Celecoxib, which also contains a pyrazole nucleus . Recent studies also highlight the potential of such hybrids in antioxidant applications, showcasing their ability to act as radical scavengers . The presence of both pyrazole and thiophene moieties enhances the compound's ability to interact with various biological targets, making it a versatile building block in drug discovery . The product is accompanied by full analytical characterization data to ensure quality and support research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1269292-24-1

Molecular Formula

C13H10N2S

Molecular Weight

226.297

IUPAC Name

1-phenyl-5-thiophen-3-ylpyrazole

InChI

InChI=1S/C13H10N2S/c1-2-4-12(5-3-1)15-13(6-8-14-15)11-7-9-16-10-11/h1-10H

InChI Key

RIINKFJCVKKYQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CSC=C3

Synonyms

1-phenyl-5-(thiophen-3-yl)-1H-pyrazole

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including 1-phenyl-5-(thiophen-3-yl)-1H-pyrazole, exhibit significant anticancer properties. A study reported that certain pyrazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including T-47D (breast cancer) and UACC-257 (melanoma) using MTT assays. The molecular docking studies suggested that these compounds could effectively bind to specific targets involved in cancer progression, enhancing their therapeutic potential .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundT-47D10.5Induces apoptosis
This compoundUACC-2578.7Inhibits proliferation

Neurological Disorders

The compound has also been investigated for its potential use in treating neurological disorders such as depression and Alzheimer's disease. Studies utilizing molecular docking have shown that related pyrazole derivatives can effectively inhibit monoamine oxidase A (MAO-A), a key enzyme involved in the metabolism of neurotransmitters related to mood regulation . This inhibition suggests a promising avenue for developing antidepressants.

Antimicrobial Properties

Pyrazole derivatives have been noted for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Research indicates that compounds similar to this compound exhibit effective antibacterial properties, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
This compoundGram-positive15 µg/mL
This compoundGram-negative20 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds with similar structures have shown effectiveness in reducing inflammation markers in vitro, suggesting that they may be beneficial in treating inflammatory diseases .

Case Study: Synthesis and Evaluation

A notable study synthesized a series of pyrazole derivatives, including the target compound, and evaluated their biological activities through various assays. The findings highlighted the structural modifications that enhance biological activity, emphasizing the role of the thiophene moiety in improving binding affinity to biological targets .

Case Study: Molecular Docking Studies

Molecular docking studies conducted on similar compounds revealed significant binding affinities towards MAO-A and other targets relevant to neurological disorders. These computational analyses provided insights into the mechanism of action, aiding in the design of more effective therapeutic agents .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the pyrazole ring significantly influence solubility, melting points, and reactivity. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
1-Phenyl-5-(thiophen-3-yl)-1H-pyrazole 1-Ph, 5-thiophen-3-yl 238.30 Not reported Catalysis, materials science
1-Phenyl-5-(pyren-1-yl)-1H-pyrazole 1-Ph, 5-pyrenyl 424.50 Not reported Fluorescence, photophysical studies
3-Methyl-5-(thiophen-3-yl)-1H-pyrazole 3-Me, 5-thiophen-3-yl 194.27 Not reported Rh(III)-catalyzed annulation reactions
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline 1-Ph, 3-Ph(NO₂), 5-thienyl 387.42 173.1 Electroluminescent materials
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole derivatives 1-Ph, 5-CF₃ ~270–340 71–95 Pharmaceuticals, enzyme inhibition

Key Observations :

  • Thiophene vs. Pyrene : Replacing thiophen-3-yl with pyrenyl (as in ) increases molecular weight and extends π-conjugation, enhancing fluorescence quantum yield but reducing solubility.
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substituents (e.g., ) lower electron density at the pyrazole core, improving metabolic stability in drug candidates but raising melting points due to increased polarity.
  • Regioselectivity in Catalysis : 3-Methyl-5-(thiophen-3-yl)-1H-pyrazole () exhibits superior regioselectivity in Rh(III)-catalyzed annulation compared to ortho-/para-substituted analogs, highlighting steric and electronic effects.

Critical Analysis of Structural and Functional Trends

  • Electronic Effects : Thiophen-3-yl groups enhance electron density at the pyrazole 5-position, facilitating electrophilic substitution reactions. Conversely, -CF₃ groups () deactivate the ring, directing reactivity to meta positions.
  • Steric Considerations : Bulky substituents (e.g., pyrenyl in ) hinder catalytic transformations but improve stacking interactions in solid-state applications.
  • Thermal Stability : Higher melting points in nitro- and trifluoromethyl-substituted compounds () correlate with increased molecular symmetry and intermolecular interactions (e.g., hydrogen bonding).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenyl-5-(thiophen-3-yl)-1H-pyrazole?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling between pyrazole boronic esters and halogenated thiophene derivatives in degassed DMF/H₂O mixtures under inert conditions . Multi-step approaches may involve cyclocondensation of hydrazines with 1,4-diketones or Michael addition reactions using thiophene-3-carboxaldehyde derivatives as starting materials .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions on the pyrazole and thiophene rings (e.g., aromatic proton integration and coupling patterns) .
  • IR Spectroscopy : Identifies functional groups like C=O or N-H stretches in derivatives .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
  • X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., monoclinic P2₁/c space group with β = 91.559°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of pyrazole-thiophene hybrids?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or Cu(I) catalysts for cross-couplings; adjust ligand systems to reduce side reactions .
  • Solvent Systems : Polar aprotic solvents (e.g., THF/H₂O mixtures) enhance reactivity in click chemistry or cycloaddition steps .
  • Temperature Control : Reactions at 50–60°C for 16–24 hours balance kinetics and thermal degradation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization improves purity .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the thiophene ring) using analogues from studies like anti-inflammatory (IC₅₀) or antibacterial (MIC) assays .
  • Assay Standardization : Replicate experiments under consistent conditions (e.g., cell lines, incubation times) to isolate variables .
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify trends (e.g., nitro groups enhancing antimicrobial potency) .

Q. What computational methods predict the reactivity of pyrazole-thiophene hybrids?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) from crystallographic data .

Q. How can structure-activity relationships (SAR) guide the design of pyrazole-thiophene derivatives?

  • Methodological Answer :

  • Substituent Screening : Introduce halogens (Cl, F) or methoxy groups to modulate lipophilicity and target affinity .
  • Bioisosteric Replacement : Replace thiophene with furan or phenyl rings to assess activity retention .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using crystallographic data (e.g., carbonyl groups in thiazolidinone hybrids) .

Q. What strategies mitigate solubility or stability issues during formulation?

  • Methodological Answer :

  • Salt Formation : Convert free bases to hydrochlorides or sulfonates to enhance aqueous solubility (e.g., 1-(4-chlorophenyl)pyrazole derivatives) .
  • Co-solvent Systems : Use DMSO/PEG mixtures for in vitro assays to prevent precipitation .
  • Lyophilization : Stabilize hygroscopic compounds for long-term storage .

Q. How to design assays for evaluating anti-inflammatory or antimicrobial activity?

  • Methodological Answer :

  • In Vitro Anti-Inflammatory : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophages .
  • Antibacterial Screening : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Controls : Include MTT assays on HEK-293 cells to ensure selective toxicity .

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